4-Chlorobutyric acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76578. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

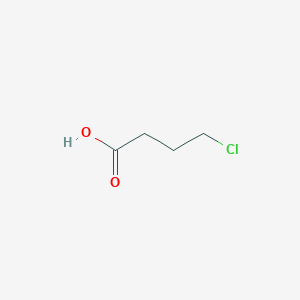

Structure

3D Structure

Propiedades

IUPAC Name |

4-chlorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO2/c5-3-1-2-4(6)7/h1-3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLKGJHGWCVSOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060828 | |

| Record name | 4-Chlorobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627-00-9 | |

| Record name | 4-Chlorobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 4-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorobutanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76578 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorobutanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chlorobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chlorobutyric acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FW74RY75G3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Chlorobutyric Acid: Physicochemical Properties and Synthetic Applications

Introduction

This compound, also known by its IUPAC name 4-chlorobutanoic acid, is a halogenated carboxylic acid with the chemical formula C₄H₇ClO₂.[1][2][3] This bifunctional molecule, containing both a carboxylic acid group and a terminal alkyl chloride, serves as a versatile intermediate in organic synthesis.[1][4] Its unique reactivity makes it a valuable building block for the synthesis of various pharmaceuticals, agrochemicals, and other complex organic molecules.[1][4] Notably, it is recognized as an impurity of the anticonvulsant drug Levetiracetam.[5] This guide provides a comprehensive overview of its physical and chemical properties, reactivity, and its role in synthetic applications, tailored for professionals in research and development.

Physical and Chemical Properties

The physicochemical properties of this compound are summarized below. The compound typically exists as a colorless to light yellow liquid or a low-melting solid, depending on the ambient temperature.[4][6] It possesses a pungent, unpleasant odor characteristic of chlorinated carboxylic acids.[1]

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Physical State (at 20°C) | Liquid | [7] |

| Appearance | Colorless to light yellow liquid/solid | [1][4][6] |

| Melting Point | 12-16 °C | [5][6][8][9][10] |

| Boiling Point | ~196 °C at 22 mmHg; 125 °C at 15 mmHg | [5][6][7][8][9] |

| Density | ~1.24 g/mL at 25 °C | [5][6][8][9] |

| Refractive Index (n20/D) | ~1.451 | [6][7][8][9] |

| Solubility | Moderately soluble in water; Soluble in ether, ethanol | [1][5][6][7] |

| Vapor Pressure | 0.000131 mmHg at 25°C | [8] |

| Flash Point | >113 °C (>230 °F) | [8][10] |

Table 2: Chemical and Identification Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇ClO₂ | [1][2][5][8] |

| Molecular Weight | 122.55 g/mol | [1][2][5][9] |

| CAS Number | 627-00-9 | [2][5][6][9][11] |

| IUPAC Name | 4-chlorobutanoic acid | [2][6] |

| Synonyms | γ-Chlorobutyric acid, 4-Chlorobutanoic acid | [2][3][4] |

| pKa | 4.52 | [5][6] |

| SMILES | OC(=O)CCCCl | [6][9][12] |

| InChI Key | IPLKGJHGWCVSOG-UHFFFAOYSA-N | [2][3][6][9] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound.

Table 3: Spectroscopic Data for this compound

| Technique | Data | Source(s) |

| ¹H NMR | δ 3.60 (t, 2H, –CH₂Cl), δ 2.60 (t, 2H, –CH₂COOH), δ 2.20 (m, 2H, –CH₂–) | [6] |

| ¹³C NMR | δ 178.1 (COOH), δ 44.1 (–CH₂Cl), δ 33.9 (–CH₂COOH), δ 30.0 (central –CH₂–) | [6] |

| Mass Spectrum | Data available via NIST WebBook | [2] |

| IR Spectrum | Data available via NIST WebBook | [2] |

Reactivity and Synthetic Applications

This compound's reactivity is characterized by the two functional groups: the carboxylic acid and the primary alkyl chloride. This dual reactivity makes it a versatile synthetic intermediate.[1]

-

Esterification: The carboxylic acid group readily reacts with alcohols to form esters.[6]

-

Amide Formation: It can be converted to amides through reaction with amines, often via an activated acyl chloride derivative (4-chlorobutyryl chloride).[1]

-

Nucleophilic Substitution: The chlorine atom at the γ-position is susceptible to substitution by a wide range of nucleophiles, allowing for the introduction of various functional groups.[4][6]

-

Intramolecular Cyclization: Under basic conditions, intramolecular nucleophilic attack of the carboxylate on the γ-carbon can occur, leading to the formation of γ-butyrolactone.

These reactions highlight its utility in building more complex molecular architectures.

Figure 1. Key reaction pathways of this compound.

Experimental Protocols

Synthesis Protocol: Acid-Catalyzed Hydrolysis of γ-Butyrolactone

A common and efficient method for synthesizing this compound involves the ring-opening of γ-butyrolactone with hydrochloric acid.[6]

Methodology:

-

Reactants: γ-Butyrolactone is treated with concentrated hydrochloric acid. Some protocols may utilize a catalyst, such as silicotungstic acid, to improve reaction efficiency and purity.[6]

-

Conditions: The reaction can often be conducted at room temperature with stirring.

-

Reaction Time: A typical reaction may proceed for several hours (e.g., 2 hours) to ensure complete conversion.[6]

-

Work-up and Purification: Following the reaction, the product is isolated from the reaction mixture. This typically involves extraction with an organic solvent, followed by washing to remove excess acid. Final purification is usually achieved by distillation under reduced pressure to yield high-purity this compound.

Figure 2. General workflow for the synthesis of this compound.

Safety and Handling

This compound is a corrosive and poisonous chemical that requires careful handling.[10]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles and face shield).[8][10]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors or mist. Wash hands thoroughly after handling.[10]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep containers tightly sealed. It is recommended to store below 15°C.[7] The substance may be corrosive to metals, so store in a corrosion-resistant container.[7][10]

-

Incompatibilities: Avoid contact with strong bases and strong oxidizing agents.[10]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[7]

Biological Activity and Relevance in Drug Development

While primarily a synthetic intermediate, this compound and its derivatives have been studied for their biological effects. It has been investigated for its potential to modulate synaptic transmission by acting as an inhibitor of certain neurotransmitter receptors, particularly gamma-aminobutyric acid (GABA) receptors.[6] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are crucial for regulating neuronal excitability. The potential interaction of this compound with GABA pathways suggests possible implications for its use in developing treatments for neurological disorders such as epilepsy and anxiety.[6]

Figure 3. Conceptual inhibition of GABA receptors.

Conclusion

This compound is a fundamental building block in organic chemistry with a well-defined set of physical and chemical properties. Its bifunctional nature allows for a wide range of chemical transformations, making it an indispensable intermediate in the synthesis of pharmaceuticals and other high-value chemicals. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in research and development settings.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Butanoic acid, 4-chloro- [webbook.nist.gov]

- 3. commonchemistry.cas.org [commonchemistry.cas.org]

- 4. CAS 627-00-9: 4-Chlorobutanoic acid | CymitQuimica [cymitquimica.com]

- 5. This compound | 627-00-9 [chemicalbook.com]

- 6. Buy this compound (EVT-461051) | 627-00-9 [evitachem.com]

- 7. This compound | 627-00-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. This compound [chembk.com]

- 9. This compound 99 627-00-9 [sigmaaldrich.com]

- 10. This compound - Safety Data Sheet [chemicalbook.com]

- 11. This compound | CAS No- 627-00-9 | Simson Pharma Limited [simsonpharma.com]

- 12. 4-chlorobutanoic acid | 627-00-9 | Buy Now [molport.com]

An In-depth Technical Guide to 4-Chlorobutyric Acid (CAS Number: 627-00-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chlorobutyric acid (CAS No. 627-00-9), a versatile chemical intermediate with significant applications in organic synthesis and pharmaceutical development. This document details its physicochemical properties, synthesis, and key chemical reactions, supported by experimental protocols and spectral data.

Physicochemical Properties

This compound, also known as γ-chlorobutyric acid, is a halogenated carboxylic acid.[1] At room temperature, it typically exists as a colorless to light yellow liquid, though it can solidify at lower temperatures.[2] It possesses a pungent odor characteristic of chlorinated carboxylic acids.[2] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₄H₇ClO₂ | [3][4] |

| Molecular Weight | 122.55 g/mol | [3][4][5] |

| CAS Number | 627-00-9 | [3][4][5] |

| Melting Point | 12-16 °C | [6][7] |

| Boiling Point | 196 °C at 22 mmHg | [6][7] |

| 125 °C at 15 mmHg | [8] | |

| Density | 1.24 g/mL at 25 °C | [6][7] |

| Refractive Index (n20/D) | 1.451 | [6][7] |

| Solubility | Soluble in water, ethanol, and ether. | [9] |

| pKa | 4.52 | [10] |

| InChI Key | IPLKGJHGWCVSOG-UHFFFAOYSA-N | [4][6] |

| SMILES | OC(=O)CCCCl | [4][6] |

Synthesis of this compound

A primary and efficient method for the synthesis of this compound involves the ring-opening of γ-butyrolactone.[9]

Experimental Protocol: Synthesis from γ-Butyrolactone

This protocol is based on the acid-catalyzed hydrolysis of γ-butyrolactone.[9][11]

Materials:

-

γ-Butyrolactone (86 g)

-

Silicotungstic acid (5 g) or Phosphotungstic acid (4.3 g)[9][11]

-

20% Hydrochloric acid (200 g)

Procedure:

-

In a suitable reaction flask, place 86 g of γ-butyrolactone.

-

With continuous stirring at room temperature and under normal pressure, add 5 g of silicotungstic acid to the flask.

-

Slowly add 200 g of 20% hydrochloric acid to the reaction mixture.

-

Continue stirring the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress using Gas Chromatography (GC) to confirm the consumption of γ-butyrolactone (residual amount should be less than 1%). The expected content of this compound should be 99% or higher.

-

Once the reaction is complete, allow the mixture to stand and separate into layers.

-

Collect the lower layer, which contains the this compound product. The upper aqueous layer can be recycled for subsequent batches.

Chemical Reactions of this compound

This compound is a valuable intermediate due to its two reactive sites: the carboxylic acid group and the terminal chlorine atom. This allows it to undergo a variety of chemical transformations.

Nucleophilic Acyl Substitution: Esterification

The carboxylic acid group readily undergoes esterification with alcohols in the presence of an acid catalyst.[2][12] This reaction is a classic example of nucleophilic acyl substitution.[13][14]

This is a general procedure that can be adapted for various alcohols.

Materials:

-

This compound

-

Alcohol (e.g., ethanol, methanol) in excess (can be used as the solvent)

-

Concentrated sulfuric acid (catalytic amount)

Procedure:

-

In a round-bottom flask, dissolve this compound in an excess of the desired alcohol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

The product can be further purified by distillation or column chromatography.

References

- 1. uakron.edu [uakron.edu]

- 2. rsc.org [rsc.org]

- 3. CN102898307A - Synthetic method of methyl 4-chlorobutyrate - Google Patents [patents.google.com]

- 4. This compound(627-00-9) 1H NMR spectrum [chemicalbook.com]

- 5. Differences in the negative allosteric modulation of gamma-aminobutyric acid receptors elicited by 4'-chlorodiazepam and by a beta-carboline-3-carboxylate ester: a study with natural and reconstituted receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Butanoic acid, 4-chloro- [webbook.nist.gov]

- 7. 4-氯丁酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. CN104592001A - Process method for synthesizing and purifying 4-chlorobutyryl chloride - Google Patents [patents.google.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. This compound | 627-00-9 [chemicalbook.com]

- 11. CN109265336B - Method for synthesizing gamma-chlorobutyric acid - Google Patents [patents.google.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to 4-Chlorobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of 4-Chlorobutanoic acid. A critical intermediate in the synthesis of various pharmaceuticals and fine chemicals, this document consolidates essential data, detailed experimental protocols, and spectroscopic analysis to serve as a vital resource for researchers and professionals in drug development and chemical synthesis. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, key experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the procedural steps.

Chemical Structure and Identification

4-Chlorobutanoic acid is a halogenated carboxylic acid with a linear four-carbon chain. The chlorine atom is substituted at the terminal (fourth) carbon position, while a carboxyl group resides at the other end.

Chemical Structure:

Caption: 2D Structure of 4-Chlorobutanoic acid.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | 4-chlorobutanoic acid |

| CAS Number | 627-00-9[1][2] |

| Molecular Formula | C₄H₇ClO₂[1][2] |

| Molecular Weight | 122.55 g/mol [1][2] |

| SMILES | C(CC(=O)O)CCl |

| InChI | InChI=1S/C4H7ClO2/c5-3-1-2-4(6)7/h1-3H2,(H,6,7)[1] |

| Synonyms | 4-Chlorobutyric acid, γ-Chlorobutyric acid[1] |

Physicochemical Properties

The physical and chemical properties of 4-Chlorobutanoic acid are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid or crystalline solid | [3] |

| Melting Point | 12-16 °C | [4] |

| Boiling Point | 196 °C at 22 mmHg | [4] |

| Density | 1.24 g/mL at 25 °C | [4] |

| Solubility | Soluble in water and organic solvents | [3] |

| pKa | 4.52 (at 18 °C in water) |

Spectroscopic Data and Analysis

Spectroscopic data is fundamental for the structural elucidation and purity assessment of 4-Chlorobutanoic acid. This section provides an analysis of its ¹H NMR, ¹³C NMR, and IR spectra.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-Chlorobutanoic acid exhibits distinct signals corresponding to the different proton environments in the molecule.

Table 3: ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11.8 | Broad Singlet | 1H | -COOH |

| 3.62 | Triplet | 2H | Cl-CH₂- |

| 2.56 | Triplet | 2H | -CH₂-COOH |

| 2.11 | Quintet | 2H | -CH₂-CH₂-CH₂- |

Analysis:

-

The downfield signal at approximately 11.8 ppm is characteristic of the acidic proton of the carboxylic acid group. Its broadness is due to hydrogen bonding and chemical exchange.

-

The triplet at 3.62 ppm is assigned to the methylene protons adjacent to the electronegative chlorine atom, which deshields them.

-

The triplet at 2.56 ppm corresponds to the methylene protons adjacent to the carbonyl group.

-

The quintet at 2.11 ppm arises from the central methylene protons, which are coupled to the two adjacent methylene groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 4: ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~179 | C=O |

| ~44 | Cl-CH₂- |

| ~32 | -CH₂-COOH |

| ~27 | -CH₂-CH₂-CH₂- |

Analysis:

-

The signal in the downfield region (~179 ppm) is attributed to the carbonyl carbon of the carboxylic acid.

-

The peak at approximately 44 ppm corresponds to the carbon atom bonded to the chlorine atom.

-

The other two signals in the aliphatic region are assigned to the remaining methylene carbons in the chain.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Chlorobutanoic acid displays characteristic absorption bands for its functional groups.

Table 5: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1410 | Medium | C-O-H bend |

| ~1290 | Medium | C-O stretch |

| ~650 | Strong | C-Cl stretch |

Analysis:

-

A very broad band in the region of 2500-3300 cm⁻¹ is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

-

The strong, sharp absorption at approximately 1710 cm⁻¹ is due to the carbonyl (C=O) stretching vibration.

-

The presence of a strong band around 650 cm⁻¹ is indicative of the C-Cl stretching vibration.

Synthesis of 4-Chlorobutanoic Acid

A common and efficient method for the synthesis of 4-Chlorobutanoic acid is the ring-opening of γ-butyrolactone with hydrochloric acid.

Experimental Protocol: Synthesis from γ-Butyrolactone

This protocol details the laboratory-scale synthesis of 4-Chlorobutanoic acid.

Materials:

-

γ-Butyrolactone

-

Concentrated Hydrochloric Acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine γ-butyrolactone and concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4-Chlorobutanoic acid.

-

The crude product can be purified by vacuum distillation.

Caption: Experimental workflow for the synthesis of 4-Chlorobutanoic acid.

Chemical Reactivity and Transformations

4-Chlorobutanoic acid possesses two reactive functional groups: a carboxylic acid and a primary alkyl chloride. This bifunctionality makes it a versatile building block in organic synthesis.

Reactions of the Carboxylic Acid Group

-

Esterification: The carboxylic acid group can be readily converted to an ester by reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄).

-

Amide Formation: Reaction with amines, often via an activated carboxylic acid derivative (e.g., acyl chloride), yields the corresponding amides.

Reactions of the Alkyl Chloride Group

-

Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles (e.g., I⁻, CN⁻, N₃⁻) via an Sₙ2 mechanism to introduce new functional groups at the terminal position.

Experimental Protocol: Finkelstein Reaction

This protocol describes the conversion of 4-Chlorobutanoic acid to 4-Iodobutanoic acid.

Materials:

-

4-Chlorobutanoic acid

-

Sodium Iodide (NaI)

-

Acetone

Procedure:

-

Dissolve 4-Chlorobutanoic acid in acetone in a round-bottom flask.

-

Add an excess of sodium iodide to the solution.

-

Heat the mixture to reflux with stirring. The reaction progress is indicated by the formation of a white precipitate (NaCl).

-

After the reaction is complete, cool the mixture and filter to remove the sodium chloride precipitate.

-

Remove the acetone from the filtrate under reduced pressure.

-

The resulting crude 4-Iodobutanoic acid can be further purified by recrystallization.

Caption: Finkelstein reaction of 4-Chlorobutanoic acid.

Applications in Drug Development and Research

4-Chlorobutanoic acid and its derivatives are important intermediates in the pharmaceutical industry. For example, it is a precursor for the synthesis of certain anticonvulsant and nootropic drugs. Its bifunctional nature allows for the construction of more complex molecules with potential biological activity.

Safety and Handling

4-Chlorobutanoic acid is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This technical guide has provided a detailed overview of the structure, properties, analysis, synthesis, and reactivity of 4-Chlorobutanoic acid. The presented data and experimental protocols are intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug development. The versatile nature of this molecule, owing to its two distinct functional groups, ensures its continued importance as a key building block in the creation of novel and complex chemical entities.

References

An In-depth Technical Guide to the Solubility of 4-Chlorobutyric Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-chlorobutyric acid in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental framework for researchers to determine these values accurately. The qualitative solubility profile is summarized, and a detailed experimental protocol for quantitative analysis is presented, alongside a logical workflow diagram to guide the experimental process.

Qualitative Solubility Profile of this compound

This compound, a halogenated carboxylic acid, exhibits a solubility profile largely dictated by its polar carboxylic acid group and the moderately polar carbon-chlorine bond. The overall polarity of the molecule allows for favorable interactions with a range of polar organic solvents. Conversely, its solubility is limited in non-polar solvents.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Category | Examples | Qualitative Solubility |

| Polar Protic | Ethanol, Methanol | High to Moderate[1] |

| Polar Aprotic | Acetone, Ether, Ethyl Acetate | High[1] |

| Non-Polar | Hexane, Toluene | Low[1] |

Note: This table is based on descriptive statements found in chemical literature. For precise quantitative values, experimental determination is recommended.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines the isothermal shake-flask method, a widely accepted technique for determining the solubility of a solid compound in a solvent.

Materials and Equipment

-

Solute: this compound (high purity, >98%)

-

Solvents: A range of organic solvents of analytical grade (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane)

-

Apparatus:

-

Analytical balance (readable to ±0.1 mg)

-

Thermostatic shaker bath or incubator with temperature control (±0.1 °C)

-

Glass vials or flasks with airtight screw caps (e.g., 20 mL scintillation vials)

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system, depending on the solvent and analyte properties.

-

pH meter (for aqueous solutions, if needed)

-

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 10 mL) of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-particles.

-

Record the exact volume of the filtered solution.

-

-

Gravimetric or Chromatographic Analysis:

-

Gravimetric Method (for non-volatile solvents):

-

Weigh the volumetric flask containing the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the this compound.

-

Once the solvent is completely removed, reweigh the flask. The difference in weight corresponds to the mass of dissolved this compound.

-

-

Chromatographic Method (preferred for most organic solvents):

-

Dilute the filtered solution with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument (HPLC or GC).

-

Analyze the diluted sample to determine the concentration of this compound. A pre-established calibration curve is essential for accurate quantification.

-

-

-

Data Calculation:

-

Calculate the solubility in grams per 100 mL (g/100mL) or moles per liter (mol/L) using the determined mass or concentration of this compound and the volume of the solvent.

-

-

Validation:

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Report the average solubility and the standard deviation.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Chlorobutyric Acid

This technical guide provides a comprehensive overview of the melting and boiling points of 4-Chlorobutyric acid, tailored for researchers, scientists, and professionals in drug development. It includes a detailed presentation of its physicochemical data, experimental protocols for its synthesis and characterization, and a visualization of its synthetic pathway.

Data Presentation

The melting and boiling points of this compound are crucial parameters for its handling, purification, and application in various chemical syntheses. The data, collated from various sources, are summarized below.

| Property | Value | Conditions |

| Melting Point | 12-16 °C | |

| Boiling Point | ~200 °C | Atmospheric Pressure |

| 196 °C | at 22 mmHg[1][2][3] | |

| 125 °C | at 15 mmHg[1][4] | |

| 67-72 °C | at 2.5 Torr[5] |

Note: this compound is a low-melting solid or liquid at room temperature.[1]

Experimental Protocols

Detailed methodologies for the synthesis and determination of the melting point of this compound are presented below.

1. Synthesis of this compound from γ-Butyrolactone

This protocol outlines the synthesis of this compound via the acid-catalyzed hydrolysis and chlorination of γ-butyrolactone.[6]

-

Materials:

-

γ-butyrolactone (86 g)

-

Silicotungstic acid (5 g)

-

20% Hydrochloric acid (200 g)

-

Reaction flask with stirring capability

-

Separatory funnel

-

Gas chromatograph (for analysis)

-

-

Procedure:

-

To a reaction flask, add 86 g of γ-butyrolactone.

-

With continuous stirring at room temperature and normal pressure, add 5 g of silicotungstic acid to the flask.

-

Slowly add 200 g of 20% hydrochloric acid to the reaction mixture.

-

Continue stirring the reaction mixture for 2 hours.

-

Monitor the reaction progress using Gas Chromatography (GC) analysis to ensure the residual γ-butyrolactone is less than 1% and the this compound content is 99% or more.[6]

-

Once the reaction is complete, allow the mixture to stand and separate into layers.

-

Collect the lower product layer. The upper aqueous layer can be repeatedly used.[6]

-

2. Determination of Melting Point (Capillary Method)

This is a general procedure for determining the melting point of a solid organic compound.[7][8]

-

Materials:

-

Dry, powdered sample of this compound

-

Capillary tube (sealed at one end)

-

Melting point apparatus or an oil bath setup

-

Thermometer

-

-

Procedure:

-

Introduce a small amount of the powdered this compound into the open end of a capillary tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom. The sample should occupy about 1-2 mm in height.[7]

-

Place the capillary tube in the heating block of the melting point apparatus or attach it to a thermometer immersed in an oil bath.

-

Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, especially when approaching the expected melting point.

-

Record the temperature at which the substance first begins to melt and the temperature at which the last crystal melts. This range is the melting point of the sample.[7]

-

3. Determination of Boiling Point (Distillation Method)

A general method for determining the boiling point of a liquid at a specific pressure is described below.

-

Materials:

-

Sample of this compound

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or oil bath

-

Boiling chips

-

Vacuum source (if measuring at reduced pressure)

-

-

Procedure:

-

Place a small volume of this compound and a few boiling chips into the distillation flask.

-

Set up the distillation apparatus with the thermometer bulb positioned just below the side arm of the distillation flask to ensure it accurately measures the temperature of the vapor.

-

If determining the boiling point at reduced pressure, connect the apparatus to a vacuum pump and a manometer.

-

Begin heating the flask gently.

-

Record the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.

-

Visualization of Synthetic Pathway

The following diagram illustrates the workflow for the synthesis of this compound from γ-butyrolactone.

Caption: Workflow for the synthesis of this compound.

References

- 1. evitachem.com [evitachem.com]

- 2. This compound | 627-00-9 [chemicalbook.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound | 627-00-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. davjalandhar.com [davjalandhar.com]

Spectroscopic Analysis of 4-Chlorobutyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 4-Chlorobutyric acid. It includes tabulated spectral data for easy reference, detailed experimental protocols for data acquisition, and a workflow diagram for spectroscopic analysis.

Core Spectroscopic Data

The following sections present the key spectroscopic data for this compound (CAS No: 627-00-9), a compound of interest in various chemical and pharmaceutical research domains.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The data presented below was acquired in a deuterated chloroform (CDCl₃) solvent.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~11.8 | Broad Singlet | -COOH |

| 3.61 | Triplet | -CH₂-Cl |

| 2.56 | Triplet | -CH₂-COOH |

| 2.11 | Quintet | -CH₂-CH₂-CH₂- |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The chemical shifts are indicative of the electronic environment of each carbon atom.

| Chemical Shift (δ) ppm | Assignment |

| ~179 | C=O |

| ~44 | -CH₂-Cl |

| ~32 | -CH₂-COOH |

| ~28 | -CH₂-CH₂-CH₂- |

IR Absorption Data

The infrared spectrum of this compound reveals characteristic absorption bands corresponding to the vibrational frequencies of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1420 | Medium | O-H bend (Carboxylic Acid) |

| ~1290 | Medium | C-O stretch (Carboxylic Acid) |

| ~650 | Medium | C-Cl stretch |

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and IR spectra of liquid samples like this compound. Instrument-specific parameters may require optimization.

¹H and ¹³C NMR Spectroscopy

1. Sample Preparation:

-

Dissolve approximately 5-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

3. Data Acquisition:

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

-

Place a drop of liquid this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first to create a thin liquid film between the plates.

2. Instrument Setup:

-

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Ensure the instrument's sample compartment is closed to minimize atmospheric interference (e.g., from CO₂ and water vapor).

3. Data Acquisition:

-

Collect a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

4. Data Processing:

-

Identify and label the significant absorption peaks in the spectrum.

-

Correlate the observed peak positions (in cm⁻¹) with known functional group vibrational frequencies to aid in structural elucidation.

Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

An In-depth Technical Guide to the Reaction Mechanisms of 4-Chlorobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobutyric acid is a versatile bifunctional molecule widely utilized as a key building block in the synthesis of pharmaceuticals and other specialty chemicals.[1][2][3] Its structure, featuring both a carboxylic acid and a primary alkyl chloride, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the core reaction mechanisms of this compound, including its synthesis, nucleophilic substitution, intramolecular cyclization, esterification, and amide formation. Detailed experimental protocols and quantitative data are presented to facilitate practical application in a research and development setting.

Synthesis of this compound

The most prevalent method for the synthesis of this compound involves the ring-opening of γ-butyrolactone. This can be achieved through various chlorinating agents.

Ring-Opening of γ-Butyrolactone with Hydrochloric Acid

A straightforward and high-yield method for producing this compound is the reaction of γ-butyrolactone with concentrated hydrochloric acid, often facilitated by a catalyst.[4]

Reaction Mechanism: The reaction proceeds via protonation of the carbonyl oxygen of the lactone, followed by nucleophilic attack of the chloride ion.

Quantitative Data for Synthesis from γ-Butyrolactone:

| Catalyst | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Silicotungstic acid | 20% Hydrochloric acid | Room Temperature | 2 | >99 | [4] |

| Phosphotungstic acid | 20% Hydrochloric acid | Room Temperature | 2 | >99 | [4] |

Experimental Protocol: Synthesis of this compound from γ-Butyrolactone [4]

-

To a flask, add 86 g of γ-butyrolactone.

-

While stirring at room temperature under normal pressure, add 5 g of silicotungstic acid.

-

Slowly add 200 g of 20% hydrochloric acid dropwise.

-

Continue stirring the reaction mixture for 2 hours.

-

Monitor the reaction by GC analysis until the residual γ-butyrolactone is less than 1%.

-

Allow the layers to separate and collect the lower product layer. The upper aqueous phase can be reused.

Core Reaction Mechanisms of this compound

Nucleophilic Substitution at the C4 Position

The chlorine atom at the C4 position is susceptible to nucleophilic substitution, making this compound a valuable precursor for a variety of derivatives.[1]

General Reaction:

R-Nu + Cl-(CH₂)₃-COOH → R-Nu-(CH₂)₃-COOH + Cl⁻

(where Nu is a nucleophile)

A notable example is the reaction with sodium azide to form 4-azidobutyric acid, a precursor to amino acids.[5][6]

Intramolecular Cyclization to γ-Butyrolactone

Under certain conditions, this compound can undergo intramolecular cyclization to form γ-butyrolactone.[7] This reaction is often base-catalyzed and proceeds through an intramolecular SN2 mechanism. The carboxyl group, upon deprotonation, acts as the nucleophile, attacking the carbon bearing the chlorine atom.

Esterification

This compound readily undergoes Fischer esterification with various alcohols in the presence of an acid catalyst to form the corresponding esters.[8][9] These esters are also valuable intermediates in organic synthesis.

Reaction Mechanism (Fischer Esterification): [10][11]

-

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst.

-

Nucleophilic attack of the alcohol on the protonated carbonyl carbon.

-

Proton transfer from the attacking alcohol to one of the hydroxyl groups.

-

Elimination of water to form a protonated ester.

-

Deprotonation to yield the final ester product.

Experimental Protocol: General Fischer Esterification [12][13]

-

In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) in an excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.

-

Carefully add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).

-

Heat the mixture to reflux with stirring.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the ester by flash column chromatography if necessary.

Amide Formation

Amides can be synthesized from this compound by reaction with ammonia or primary/secondary amines.[14] This typically requires the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride, or the use of coupling agents.[][16]

Via Acyl Chloride:

-

Activation: this compound is converted to 4-chlorobutyryl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

-

Amination: The resulting acyl chloride reacts readily with an amine to form the amide.[]

Direct Amidation with Coupling Agents:

Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the direct formation of an amide bond between this compound and an amine.[]

Experimental Protocol: General Amide Synthesis via Acyl Chloride []

-

Convert this compound to 4-chlorobutyryl chloride using standard methods (e.g., reaction with thionyl chloride).

-

Dissolve the amine in a suitable aprotic solvent (e.g., dichloromethane, THF) in a reaction flask.

-

Cool the amine solution in an ice bath.

-

Slowly add the 4-chlorobutyryl chloride to the cooled amine solution with stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with an aqueous acid solution (e.g., 1M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution.

-

Dry the organic layer, filter, and concentrate to yield the crude amide.

-

Purify by recrystallization or column chromatography.

Conversion to 4-Chlorobutyryl Chloride

4-Chlorobutyryl chloride is a highly useful, more reactive derivative of this compound. It is primarily synthesized from γ-butyrolactone using various chlorinating agents.

Quantitative Data for 4-Chlorobutyryl Chloride Synthesis:

| Chlorinating Agent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Thionyl chloride | Zinc chloride | - | - | ~87 | [17] |

| Phosgene | - | - | - | 95 | [17] |

| Bis(trichloromethyl) carbonate | N,N-dimethylaniline | 120 | 0.5 | 93.6 (crude) | [17] |

| Thionyl chloride | Mixed catalyst | - | - | >90 (purity >99%) | [18] |

Experimental Protocol: Synthesis of 4-Chlorobutyryl Chloride from γ-Butyrolactone [18]

-

React γ-butyrolactone with thionyl chloride in the presence of a mixed catalyst to synthesize the crude 4-chlorobutyryl chloride.

-

Purify the crude product to obtain the final product with a purity of ≥99%.

-

Exhaust gases from the reaction can be utilized to produce 30% hydrochloric acid and sodium sulfite solution.

Role in the Synthesis of γ-Aminobutyric Acid (GABA)

This compound can serve as a precursor in the chemical synthesis of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system.[19][20] The synthesis typically involves the displacement of the chloride with an amino group or a precursor. While biological production of GABA is common, chemical synthesis routes are important for producing derivatives and analogs.[21][22] A common method involves the reaction of this compound with a source of ammonia, often under pressure.

Conclusion

This compound is a cornerstone intermediate in modern organic and medicinal chemistry. A thorough understanding of its fundamental reaction mechanisms—including synthesis from γ-butyrolactone, nucleophilic substitution, intramolecular cyclization, esterification, and amidation—is crucial for its effective application. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to leverage the synthetic potential of this versatile molecule.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. pharmaceutical.basf.com [pharmaceutical.basf.com]

- 3. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Kinetics and mechanism of the reaction of sodium azide with hypochlorite in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Prodrug strategies based on intramolecular cyclization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Fischer Esterification [organic-chemistry.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. odp.library.tamu.edu [odp.library.tamu.edu]

- 13. uakron.edu [uakron.edu]

- 14. chemguide.co.uk [chemguide.co.uk]

- 16. Amide Synthesis [fishersci.se]

- 17. sciepub.com [sciepub.com]

- 18. CN104592001A - Process method for synthesizing and purifying 4-chlorobutyryl chloride - Google Patents [patents.google.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Recent advances in the biosynthesis and industrial biotechnology of Gamma-amino butyric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Enhanced Production of Gamma-Aminobutyric Acid (GABA) from Lactobacillus futsaii CS3 Using Agri-Food Industries By-Products Under Batch and Fed-Batch Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Insights into the Reactivity of 4-Chlorobutyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorobutyric acid, a versatile bifunctional molecule, serves as a crucial building block in the synthesis of various pharmaceuticals and fine chemicals. Its reactivity is dominated by the interplay between the carboxylic acid and the primary alkyl chloride moieties, leading to characteristic intramolecular cyclization to form γ-butyrolactone (GBL). This technical guide provides an in-depth analysis of the theoretical studies governing the reactivity of this compound, with a particular focus on its cyclization mechanism. This document synthesizes available computational data, outlines relevant experimental protocols for kinetic analysis, and presents key reaction pathways and workflows through structured diagrams.

Introduction

This compound is a halogenated carboxylic acid with the chemical formula Cl(CH₂)₃COOH. Its utility in organic synthesis stems from the presence of two reactive functional groups: a terminal carboxylic acid and a primary alkyl chloride. The spatial arrangement of these groups allows for a facile intramolecular nucleophilic substitution (Sₙ2) reaction, resulting in the formation of the thermodynamically stable five-membered ring structure of γ-butyrolactone (GBL). Understanding the theoretical underpinnings of this transformation is paramount for optimizing reaction conditions, predicting reaction kinetics, and designing novel synthetic routes.

Theoretical Studies of Reactivity

The primary reaction of interest for this compound is its intramolecular cyclization. This process is an example of an intramolecular Sₙ2 reaction where the carboxylate acts as the nucleophile and the chlorine atom is the leaving group.

Mechanism of Cyclization

The cyclization of this compound to γ-butyrolactone proceeds through a concerted Sₙ2 mechanism. In a basic or neutral medium, the carboxylic acid exists in equilibrium with its conjugate base, the carboxylate. The carboxylate anion, being a potent nucleophile, attacks the electrophilic carbon atom bonded to the chlorine atom. This backside attack leads to the displacement of the chloride ion and the simultaneous formation of the ester linkage, resulting in the cyclic GBL.

The reaction is believed to proceed via a pentavalent transition state, which is a common feature of Sₙ2 reactions. The geometry of this transition state is crucial in determining the activation energy and, consequently, the rate of the reaction.

Computational Analysis

While specific DFT studies on this compound are limited in the public domain, analogous studies on similar 4-halobutyric acids provide valuable insights. A theoretical study on the gas-phase thermal decomposition of 4-bromobutyric acid, a close analogue, has been conducted using Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory of the Second Order (MP2). This study serves as a strong predictive model for the reactivity of this compound.

The key findings from the analogous study on 4-bromobutyric acid suggest a unimolecular reaction mechanism where the hydroxyl oxygen of the carboxylic acid assists in the departure of the bromide ion. The activation energy for this process was calculated to be in the range of a typical unimolecular elimination reaction.

Table 1: Calculated Thermodynamic and Kinetic Parameters for the Gas-Phase Cyclization of 4-Bromobutyric Acid (Analogous System)

| Computational Method | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (log A) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | ΔG‡ (kcal/mol) |

| PBEPBE/6-31++G(d,p) | 49.3 | 12.6 | 48.0 | -19.0 | 51.0 |

Note: These values are for the analogous 4-bromobutyric acid system and are presented here to provide an estimate of the expected energetic landscape for this compound cyclization.

Experimental Protocols

The kinetic analysis of the cyclization of this compound can be performed using various analytical techniques to monitor the disappearance of the reactant or the appearance of the product over time.

General Experimental Workflow for Kinetic Analysis

Caption: General workflow for the kinetic analysis of this compound cyclization.

HPLC Method for Kinetic Monitoring

High-Performance Liquid Chromatography (HPLC) is a suitable technique for separating and quantifying this compound and γ-butyrolactone.

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol. The pH of the aqueous phase should be controlled to ensure consistent retention times.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for detecting the carboxylic acid.

-

Procedure:

-

Prepare standard solutions of known concentrations of this compound and γ-butyrolactone to create a calibration curve.

-

Initiate the cyclization reaction in a thermostatted vessel.

-

At regular intervals, withdraw a small aliquot of the reaction mixture.

-

Immediately quench the reaction by diluting the aliquot in a cold mobile phase.

-

Inject the quenched sample into the HPLC system.

-

Determine the concentrations of the reactant and product from the peak areas using the calibration curve.

-

Plot the concentration of this compound versus time and fit the data to the appropriate rate law to determine the rate constant.

-

NMR Spectroscopy for Kinetic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy can be used for in-situ monitoring of the reaction progress without the need for sampling and quenching.

-

Nuclei: ¹H NMR is convenient for monitoring the reaction. The protons adjacent to the chlorine in this compound and the protons in the GBL ring will have distinct chemical shifts.

-

Procedure:

-

Prepare the reaction mixture in a deuterated solvent (e.g., D₂O) directly in an NMR tube.

-

Place the NMR tube in the spectrometer, which is pre-heated to the desired reaction temperature.

-

Acquire a series of ¹H NMR spectra at regular time intervals.

-

Integrate the signals corresponding to specific protons of the reactant and product.

-

The relative integrals will be proportional to the molar ratio of the species in the mixture.

-

Plot the mole fraction of the reactant versus time to determine the reaction kinetics.

-

Reaction Pathways and Logical Relationships

The reactivity of this compound is centered around the intramolecular Sₙ2 cyclization. The following diagram illustrates the key steps and the transition state involved in this transformation.

Caption: Simplified reaction pathway for the cyclization of this compound.

Conclusion

The reactivity of this compound is predominantly characterized by its propensity to undergo intramolecular cyclization to form γ-butyrolactone. Theoretical studies, supported by data from analogous systems, indicate a concerted Sₙ2 mechanism with a manageable activation barrier. The kinetic parameters of this reaction can be experimentally determined using standard analytical techniques such as HPLC and NMR spectroscopy. A thorough understanding of these theoretical and experimental aspects is essential for the effective application of this compound in synthetic chemistry and drug development. Further dedicated computational studies on this compound would provide more precise quantitative data to refine our understanding of its reactivity.

An In-Depth Technical Guide to the Electrophilicity of 4-Chlorobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the electrophilic nature of 4-chlorobutyric acid, a versatile bifunctional molecule crucial in synthetic organic chemistry and pharmaceutical development. We will explore its reactive centers, detail key transformations, present relevant quantitative data, and provide model experimental protocols and process diagrams.

Introduction: The Dual Electrophilic Character of this compound

4-Chlorobutanoic acid, commonly known as this compound, is a halogenated carboxylic acid with the molecular formula C₄H₇ClO₂.[1][2] Its significance as a synthetic intermediate stems from the presence of two distinct electrophilic sites within its four-carbon chain: the carbonyl carbon of the carboxylic acid group and the γ-carbon (C4) bonded to the chlorine atom.[3][4] This dual reactivity allows it to participate in a wide array of chemical transformations, making it a valuable building block for more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[5][6] Understanding the electrophilicity of these two centers is fundamental to predicting its reactivity and effectively utilizing it in synthetic strategies.

The chlorine atom, being highly electronegative, withdraws electron density from the C4 carbon, inducing a partial positive charge (δ+) and rendering it susceptible to attack by nucleophiles. Simultaneously, the carbonyl carbon is inherently electrophilic due to the polarization of the carbon-oxygen double bond. This guide will dissect these properties, outlining the reaction mechanisms and practical applications that arise from this unique electronic structure.

Caption: Electrophilic centers in the this compound molecule.

Quantitative Data and Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below for reference in experimental design and safety assessments.

| Property | Value | Reference(s) |

| CAS Number | 627-00-9 | [1][7][8] |

| Molecular Formula | C₄H₇ClO₂ | [1][5][8] |

| Molecular Weight | 122.55 g/mol | [2][7][8] |

| Appearance | Colorless to light yellow liquid or solid | [5][6] |

| Melting Point | 12-16 °C | [7][8][9] |

| Boiling Point | 196 °C at 22 mmHg; 67-72 °C at 2.5 Torr | [2][7][9] |

| Density | ~1.24 g/mL at 25 °C | [7][8][9] |

| Refractive Index (n20/D) | 1.451 | [7][9] |

| Solubility | Moderately soluble in water; soluble in ethanol and ether | [3][5][6] |

| SMILES | OC(=O)CCCCl | [3][9] |

| InChI Key | IPLKGJHGWCVSOG-UHFFFAOYSA-N | [2][3][9] |

Reactivity and Key Transformations

The electrophilicity of this compound dictates its participation in several important classes of reactions. These can be broadly categorized based on which electrophilic center is involved.

The primary electrophilic site for substitution is the carbon atom bearing the chlorine. This C-Cl bond is susceptible to cleavage upon attack by a wide range of nucleophiles in a classic Sₙ2 mechanism.[3][6]

-

Intermolecular Substitution: External nucleophiles such as amines, alkoxides, thiolates, and cyanide can displace the chloride ion to form a new carbon-nucleophile bond. This versatility makes this compound a key precursor for synthesizing various γ-substituted butyric acid derivatives.[5] A prominent application is in the synthesis of the neurotransmitter γ-aminobutyric acid (GABA), where an amine source displaces the chloride.[10][11]

-

Intramolecular Cyclization: One of the most characteristic reactions is its conversion to γ-butyrolactone (GBL).[3][12] Under appropriate conditions (e.g., heating or in the presence of a non-nucleophilic base), the carboxyl group's oxygen atom acts as an internal nucleophile, attacking the electrophilic C4 center and displacing the chloride ion to form the stable five-membered lactone ring. Ethyl 4-chlorobutyrate, an ester derivative, also serves as a precursor that undergoes thermal decomposition to form GBL, with this compound as an intermediate.[3]

The carbonyl carbon exhibits the typical electrophilicity of a carboxylic acid, undergoing nucleophilic acyl substitution.[5][13] These reactions generally require activation of the carboxyl group or harsh conditions, as the hydroxyl group is a poor leaving group.

-

Esterification: In the presence of an acid catalyst, this compound reacts with alcohols to form the corresponding esters, such as ethyl 4-chlorobutyrate.[3][14]

-

Amide Formation: Reaction with amines, typically requiring coupling agents or conversion to a more reactive acyl chloride, yields 4-chlorobutanamides.[5]

-

Acyl Chloride Formation: For enhanced reactivity, this compound is often converted to 4-chlorobutyryl chloride using reagents like thionyl chloride or oxalyl chloride.[4] This acyl chloride is a much stronger electrophile and is widely used as an acylating agent in the synthesis of pharmaceuticals and agrochemicals.[4][15]

Caption: Key reaction pathways of this compound based on its electrophilicity.

Experimental Protocols

The following sections provide generalized methodologies for key transformations involving this compound. Researchers should adapt these protocols based on the specific substrate, scale, and available laboratory equipment. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

This common laboratory preparation relies on the acid-catalyzed ring-opening of GBL.

-

Materials:

-

γ-Butyrolactone (GBL)

-

Concentrated Hydrochloric Acid (HCl) or Dry HCl gas

-

Heteropoly acid catalyst (e.g., phosphotungstic acid or silicotungstic acid)[16][17] or Zinc Chloride (traditional catalyst)[17]

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser (if heating) or gas inlet tube

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

-

Procedure (Heteropoly Acid Method): [17]

-

To a round-bottom flask, add γ-butyrolactone (1.0 eq) and the heteropoly acid catalyst (e.g., 1-10% by weight of GBL).

-

Begin stirring the mixture at room temperature under normal pressure.

-

Slowly add concentrated (e.g., 20%) hydrochloric acid (approx. 2.3 parts by weight relative to GBL) dropwise to the flask.

-

Continue stirring vigorously at room temperature for 2-4 hours.

-

Monitor the reaction progress by taking small aliquots and analyzing via Gas Chromatography (GC) until the disappearance of the GBL starting material is observed (typically >99% conversion).[17]

-

Upon completion, transfer the reaction mixture to a separatory funnel. The mixture will separate into two layers.

-

Collect the lower organic layer, which is the crude this compound product. The upper aqueous layer can be saved for reuse.[17]

-

For higher purity, the crude product can be washed with a small amount of brine, dried over an anhydrous drying agent, and purified by vacuum distillation.

-

This protocol outlines the synthesis of a γ-aminobutyric acid derivative.

-

Materials:

-

This compound

-

Amine nucleophile (e.g., aqueous ammonia, primary or secondary amine)

-

A suitable solvent (e.g., ethanol, DMF, or water)

-

A non-nucleophilic base (e.g., potassium carbonate, triethylamine) if the amine salt is used or to neutralize the product

-

Reaction vessel (e.g., sealed tube or round-bottom flask with reflux condenser)

-

Standard work-up and purification reagents (e.g., organic solvents for extraction, acids/bases for pH adjustment, silica gel for chromatography)

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in the chosen solvent within the reaction vessel.

-

Add the amine nucleophile (typically 1.1-2.5 eq). If using an amine salt, add a base (1.5-2.0 eq) to liberate the free amine.

-

Seal the vessel or equip it with a condenser and heat the reaction mixture. The required temperature and time will depend on the amine's reactivity (e.g., from room temperature to 120 °C for 2-24 hours).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Work-up:

-

If the product precipitates, it may be isolated by filtration.

-

Alternatively, remove the solvent under reduced pressure.

-

Perform an aqueous work-up by adding water and an organic solvent (e.g., ethyl acetate). Adjust the pH of the aqueous layer to the isoelectric point of the amino acid product to facilitate extraction or precipitation.

-

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired γ-substituted amino acid.

-

Caption: General experimental workflow for nucleophilic substitution on this compound.

Conclusion

The electrophilicity of this compound is a defining feature of its chemical identity, conferring a versatile reactivity profile that is highly valued in organic synthesis. Its two distinct electrophilic centers—the γ-carbon and the carbonyl carbon—allow for a range of selective transformations, including nucleophilic substitutions, intramolecular cyclization, and carboxylic acid derivatizations. This bifunctionality has established this compound as an indispensable building block in the pharmaceutical and chemical industries, enabling the efficient construction of complex target molecules. A thorough understanding of its electronic properties and reactivity, as detailed in this guide, is essential for any scientist aiming to leverage this potent synthetic intermediate.

References

- 1. Butanoic acid, 4-chloro- [webbook.nist.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Buy this compound (EVT-461051) | 627-00-9 [evitachem.com]

- 4. nbinno.com [nbinno.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. CAS 627-00-9: 4-Chlorobutanoic acid | CymitQuimica [cymitquimica.com]

- 7. This compound | 627-00-9 [chemicalbook.com]

- 8. 4-氯丁酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound 99 627-00-9 [sigmaaldrich.com]

- 10. Biosynthesis of Gamma-Aminobutyric Acid (GABA) by Lactiplantibacillus plantarum in Fermented Food Production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Production of 4-hydroxybutyric acid by metabolically engineered Mannheimia succiniciproducens and its conversion to γ-butyrolactone by acid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. CN104592001A - Process method for synthesizing and purifying 4-chlorobutyryl chloride - Google Patents [patents.google.com]

- 16. This compound synthesis - chemicalbook [chemicalbook.com]

- 17. CN109265336B - Method for synthesizing gamma-chlorobutyric acid - Google Patents [patents.google.com]

Stability and Degradation Pathways of 4-Chlorobutyric Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobutyric acid, a halogenated carboxylic acid, serves as a versatile building block in the synthesis of pharmaceuticals and other fine chemicals. Its reactivity, stemming from the presence of both a carboxylic acid and a chloro-functional group, makes it a valuable intermediate. However, this reactivity also raises questions about its stability and potential degradation pathways. Understanding the stability profile of this compound is critical for its proper handling, storage, and for predicting its fate in various chemical and biological systems. This technical guide provides a comprehensive overview of the known stability and degradation pathways of this compound, supported by available data and detailed experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in different environments.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₇ClO₂ | [1][2] |

| Molecular Weight | 122.55 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Melting Point | 12-16 °C | [1][2] |

| Boiling Point | 196 °C at 22 mmHg | [1][2] |

| Density | 1.24 g/mL at 25 °C | [1][2] |

| Flash Point | 113 °C | [4] |

| pKa | 4.52 | [4] |

| Solubility | Moderately soluble in water; soluble in organic solvents like ethanol and ether. | [3] |

Chemical Stability and Degradation Pathways

This compound is susceptible to degradation through several chemical pathways, including hydrolysis, thermal decomposition, and oxidation.

Hydrolysis

Thermal Degradation